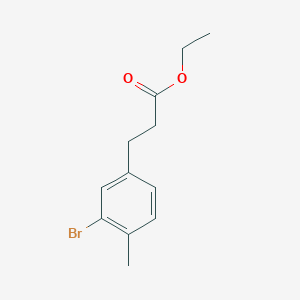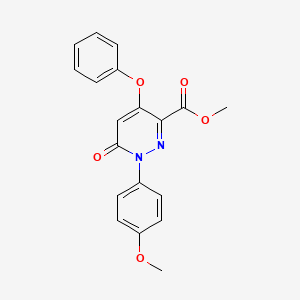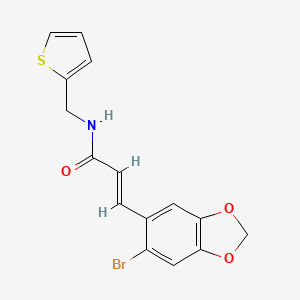
Ethyl 5-(2-(2-(4-fluorobenzoyl)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a benzofuran, ester, and hydrazine group. It also contains a fluorobenzoyl group . These functional groups suggest that this compound could have interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuran ring system would provide a rigid, planar structure, while the ester and hydrazine groups would introduce additional complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by its functional groups. The ester could undergo hydrolysis or transesterification reactions. The hydrazine group could participate in a variety of reactions, including condensation reactions .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic ring system. It’s likely to be soluble in organic solvents but not very soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities : Various synthetic approaches have been developed to produce compounds with potential biological activities. For instance, the synthesis of pyrazole- and isoxazole-based heterocycles demonstrates the manipulation of similar functional groups, leading to compounds with anti-HSV-1 and cytotoxic activities (Dawood et al., 2011). These methodologies could be applied to the synthesis of the specified compound, exploring its potential in antiviral research.
Photolysis and Thiazole Derivatives : The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate and the synthesis of thiazole-5-carboxylates provide insight into the chemical reactivity of similar esters under light exposure (Fong et al., 2004). These reactions might offer pathways for modifying the ethyl benzofuran carboxylate structure to enhance its pharmacological properties.
Nonlinear Optical Properties : Research on the nonlinear optical properties of hydrazone derivatives, including ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate, reveals their potential for photonic applications due to their significant third-order nonlinearity (Nair et al., 2022). This suggests that the ethyl benzofuran carboxylate, with its complex structure, could be explored for similar applications.
Chemiluminescence Mechanisms : Studies on the chemiluminescence of related compounds, such as ethyl (5-fluoro-2-oxo-2,3-dihydrobenzofuran-3-yl) carbamate, provide insights into their reactivity and potential use in analytical chemistry (Ciscato et al., 2014). The elucidation of intermediate 1,2-dioxetanones in these reactions could guide the development of novel chemiluminescent probes or materials based on the specified ethyl benzofuran carboxylate.
Crystal Structure Analysis : The determination of crystal structures, as demonstrated by the analysis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, is crucial for understanding the molecular geometry and potential interactions of complex organic molecules (Kumar et al., 2018). Such studies could be applied to ethyl 5-(2-(2-(4-fluorobenzoyl)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate to predict its behavior in biological systems or material matrices.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O6/c1-3-28-21(27)19-12(2)30-17-9-8-15(10-16(17)19)29-11-18(25)23-24-20(26)13-4-6-14(22)7-5-13/h4-10H,3,11H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRKISKGOPYSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NNC(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2963678.png)

![[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2963682.png)



![N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide](/img/structure/B2963687.png)
![(4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-(oxiran-2-yl)methanone](/img/structure/B2963688.png)

![5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2963693.png)


![3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2963697.png)